Cas no 2171944-49-1 ({5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
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- {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
- {[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2171944-49-1
- EN300-1596247
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- インチ: 1S/C10H18N4/c1-4-9-8(6-11-3)12-13-14(9)10-5-7(10)2/h7,10-11H,4-6H2,1-3H3
- InChIKey: UUSJIQDUWWNNJY-UHFFFAOYSA-N
- SMILES: N1(C(CC)=C(CNC)N=N1)C1CC1C
計算された属性
- 精确分子量: 194.153146591g/mol
- 同位素质量: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 42.7Ų
{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596247-1.0g |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 1g |
$1742.0 | 2023-05-26 | ||
Enamine | EN300-1596247-0.05g |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 0.05g |
$1464.0 | 2023-05-26 | ||
Enamine | EN300-1596247-100mg |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 100mg |
$1533.0 | 2023-09-23 | ||
Enamine | EN300-1596247-2500mg |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 2500mg |
$3417.0 | 2023-09-23 | ||
Enamine | EN300-1596247-0.25g |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 0.25g |
$1604.0 | 2023-05-26 | ||
Enamine | EN300-1596247-0.1g |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 0.1g |
$1533.0 | 2023-05-26 | ||
Enamine | EN300-1596247-0.5g |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 0.5g |
$1673.0 | 2023-05-26 | ||
Enamine | EN300-1596247-2.5g |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 2.5g |
$3417.0 | 2023-05-26 | ||
Enamine | EN300-1596247-1000mg |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 1000mg |
$1742.0 | 2023-09-23 | ||
Enamine | EN300-1596247-10000mg |
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2171944-49-1 | 10000mg |
$7497.0 | 2023-09-23 |
{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報
Introduction to {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine and Its Significance in Modern Chemical Biology
{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is a structurally complex organic compound with a molecular formula that reflects its intricate connectivity and potential biological activity. This compound, identified by the CAS number 2171944-49-1, has garnered attention in the chemical biology community due to its unique triazolylmethyl and amine functional groups. These features not only contribute to its distinct chemical properties but also open up possibilities for diverse applications in pharmaceutical research and drug development.
The molecular architecture of {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is characterized by a central triazole ring substituted with an ethyl group and a 2-methylcyclopropyl moiety. This substitution pattern is critical as it influences the compound's electronic properties, solubility, and potential interactions with biological targets. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and versatility in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine has been subjected to virtual screening using molecular docking algorithms to identify potential binding sites on target proteins. These studies suggest that the compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further investigation.
In vitro studies have begun to elucidate the pharmacological profile of {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine. Initial experiments have shown that it exhibits moderate affinity for certain kinases, which are key players in cell signaling cascades. The ability of this compound to modulate kinase activity could have therapeutic implications in conditions such as cancer and autoimmune diseases. Additionally, its interaction with other biological targets remains an area of active research.
The synthesis of {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine presents unique challenges due to its complex structure. Advanced synthetic methodologies, including transition metal-catalyzed reactions and multistep organic transformations, have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting extensive biological evaluations.
One of the most exciting aspects of this compound is its potential role in the development of novel therapeutic agents. The combination of structural features that enhance bioavailability and target specificity makes {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine an attractive scaffold for drug discovery. Researchers are exploring derivatives of this compound to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity.
The integration of machine learning techniques into drug discovery has accelerated the process of identifying promising candidates like {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine. Predictive models trained on large datasets can identify structural motifs associated with high activity and selectivity. These models have been instrumental in guiding synthetic efforts and prioritizing compounds for experimental validation.
As interest in targeted therapies grows, compounds like {5-ethylyl-(} methyl{)} amine derivatives are becoming increasingly relevant. The ability to fine-tune their structure allows for the development of drugs that can selectively inhibit disease-causing pathways without affecting normal cellular processes. This precision is particularly important in treating complex diseases where off-target effects can lead to adverse reactions.
The future prospects for {5-etlyl(} methyl{)} amine derivatives are bright, with ongoing research aimed at expanding their therapeutic potential. Collaborative efforts between chemists and biologists are essential for translating laboratory discoveries into clinical applications. By leveraging interdisciplinary approaches and cutting-edge technologies, the full potential of this class of compounds can be realized.
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